molecular formula C79H100F3N23O20S B1496413 H-His-Thr-Met-Tyr-Tyr-His-His-Tyr-Gln-His-His-Leu-OH.TFA CAS No. 492444-99-2

H-His-Thr-Met-Tyr-Tyr-His-His-Tyr-Gln-His-His-Leu-OH.TFA

Cat. No.: B1496413
CAS No.: 492444-99-2
M. Wt: 1780.8 g/mol
InChI Key: XTLAUHJGMULUOS-ZDEHKGRDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-His-Thr-Met-Tyr-Tyr-His-His-Tyr-Gln-His-His-Leu-OH.TFA is a synthetic peptide designed to inhibit the activity of the vascular endothelial growth factor receptor 2 (VEGFR2), also known as kinase insert domain receptor (KDR) or fetal liver kinase 1 (Flk-1). This receptor plays a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels. By inhibiting VEGFR2, this peptide can potentially reduce tumor growth and metastasis, making it a valuable tool in cancer research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-His-Thr-Met-Tyr-Tyr-His-His-Tyr-Gln-His-His-Leu-OH.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Amino acids are activated and coupled to the resin-bound peptide.

    Deprotection: Protective groups on the amino acids are removed to allow for further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this peptide may involve large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. The peptide is then lyophilized to obtain the trifluoroacetate salt form .

Types of Reactions:

    Oxidation: The peptide may undergo oxidation reactions, particularly at methionine or cysteine residues.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues within the peptide can be substituted to modify its activity or stability.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents.

Major Products: The major products of these reactions include modified peptides with altered biological activity or stability .

Scientific Research Applications

H-His-Thr-Met-Tyr-Tyr-His-His-Tyr-Gln-His-His-Leu-OH.TFA has a wide range of applications in scientific research:

Mechanism of Action

The peptide exerts its effects by binding to the extracellular domain of VEGFR2, preventing the binding of vascular endothelial growth factor (VEGF). This inhibition blocks the downstream signaling pathways that promote angiogenesis, including the phosphatidylinositol-3 kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. By disrupting these pathways, the peptide can reduce endothelial cell proliferation and migration, ultimately inhibiting new blood vessel formation .

Comparison with Similar Compounds

    VEGFR1 Antagonist Peptides: Target VEGFR1, another receptor involved in angiogenesis.

    VEGFR3 Antagonist Peptides: Inhibit VEGFR3, which is primarily involved in lymphangiogenesis.

    Other VEGFR2 Antagonists: Include small molecules and antibodies that target VEGFR2.

Uniqueness: H-His-Thr-Met-Tyr-Tyr-His-His-Tyr-Gln-His-His-Leu-OH.TFA is unique due to its high specificity and potency in inhibiting VEGFR2. Unlike small molecules, peptides can offer greater selectivity and reduced off-target effects. Additionally, the trifluoroacetate salt form enhances the peptide’s stability and solubility .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C77H99N23O18S.C2HF3O2/c1-40(2)21-63(77(117)118)99-75(115)62(29-49-34-84-39-89-49)98-73(113)59(26-46-31-81-36-86-46)95-67(107)54(17-18-64(79)105)90-69(109)56(22-42-5-11-50(102)12-6-42)94-72(112)60(27-47-32-82-37-87-47)97-74(114)61(28-48-33-83-38-88-48)96-71(111)58(24-44-9-15-52(104)16-10-44)93-70(110)57(23-43-7-13-51(103)14-8-43)92-68(108)55(19-20-119-4)91-76(116)65(41(3)101)100-66(106)53(78)25-45-30-80-35-85-45;3-2(4,5)1(6)7/h5-16,30-41,53-63,65,101-104H,17-29,78H2,1-4H3,(H2,79,105)(H,80,85)(H,81,86)(H,82,87)(H,83,88)(H,84,89)(H,90,109)(H,91,116)(H,92,108)(H,93,110)(H,94,112)(H,95,107)(H,96,111)(H,97,114)(H,98,113)(H,99,115)(H,100,106)(H,117,118);(H,6,7)/t41-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,65+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLAUHJGMULUOS-ZDEHKGRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC=N8)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC6=CNC=N6)C(=O)N[C@@H](CC7=CNC=N7)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC8=CNC=N8)N)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C79H100F3N23O20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1780.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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